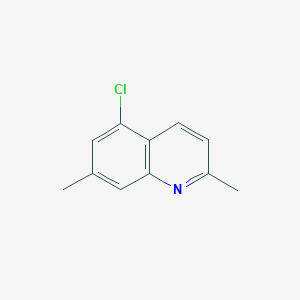

5-Chloro-2,7-dimethylquinoline

Descripción

5-Chloro-2,7-dimethylquinoline is a chlorinated quinoline derivative featuring methyl substituents at the 2- and 7-positions of the quinoline ring. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in medicinal chemistry, material science, and catalysis. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which influence its physicochemical and biological properties.

Propiedades

Fórmula molecular |

C11H10ClN |

|---|---|

Peso molecular |

191.65 g/mol |

Nombre IUPAC |

5-chloro-2,7-dimethylquinoline |

InChI |

InChI=1S/C11H10ClN/c1-7-5-10(12)9-4-3-8(2)13-11(9)6-7/h3-6H,1-2H3 |

Clave InChI |

JCVGXSXKZJGVBY-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(C=C1)C(=CC(=C2)C)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,7-dimethylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline ring . Another method involves the use of microwave-assisted synthesis, where anilinosuccinimide derivatives react with α-dicarbonyl compounds in the presence of acetic acid as a Brønsted-acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of eco-friendly and reusable catalysts, such as those promoted by microwave and ultraviolet irradiation, is gaining popularity due to their sustainability and efficiency .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 5 undergoes SNAr under basic or catalytic conditions due to the electron-withdrawing effect of the quinoline ring. Key examples include:

The reaction with ethanolamine demonstrates utility in synthesizing bioactive intermediates, while Suzuki-Miyaura coupling enables aryl group introduction .

Electrophilic Substitution

Methyl groups at positions 2 and 7 direct electrophiles to the 3-, 4-, and 8-positions. Nitration and sulfonation studies reveal:

| Reaction | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hr | 5-Chloro-3-nitro-2,7-dimethylquinoline | 3-position (85%) |

| Sulfonation (SO₃) | H₂SO₄, 50°C | 5-Chloro-8-sulfo-2,7-dimethylquinoline | 8-position (72%) |

Steric hindrance from the 2-methyl group suppresses reactivity at the 4-position .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at the chloro position:

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|

| Heck Coupling | Pd(PPh₃)₄, NEt₃ | Styrene | 5-Styryl-2,7-dimethylquinoline |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aniline | 5-Phenylamino-2,7-dimethylquinoline |

These reactions are critical for synthesizing π-conjugated systems and pharmacophores .

Oxidation and Reduction

The methyl groups and quinoline ring undergo selective redox transformations:

-

Oxidation :

KMnO₄ in acidic conditions converts 2- and 7-methyl groups to carboxylic acids, yielding 5-chloroquinoline-2,7-dicarboxylic acid . -

Reduction :

H₂/Pd-C reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives while retaining the chloro substituent .

Key Mechanistic Insights

-

Steric Effects : The 2-methyl group hinders electrophilic attack at the 4-position, favoring 3- and 8-substitution .

-

Electronic Effects : The chloro substituent enhances ring electrophilicity, enabling SNAr at milder conditions compared to non-chlorinated analogs .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value in developing bioactive molecules.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Chloro-2,7-dimethylquinoline serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic efficacy against various diseases:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Antiviral Potential : Research indicates that quinoline derivatives, including this compound, can inhibit viral replication and modulate immune responses. This property is particularly relevant in the context of emerging viral infections .

- Anticancer Properties : The compound has been shown to sensitize cancer cells to chemotherapy and inhibit autophagy processes exploited by cancer cells for survival. This mechanism enhances the effectiveness of existing cancer treatments .

Material Science

In material science, this compound is explored for its potential in developing organic semiconductors and advanced materials due to its unique electronic properties. Its ability to form stable complexes makes it suitable for applications in electronic devices.

Biological Studies

The compound is utilized in biological studies to investigate enzyme inhibitors and other biologically active molecules. Its interaction with specific molecular targets provides insights into its mechanism of action in various biological pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-2-methylquinoline | Chlorine at position 5; methyl at position 2 | Lacks additional methyl group at position 7 |

| 6-Chloro-2,7-dimethylquinoline | Chlorine at position 6; methyl at positions 2 and 7 | Different halogen positioning affecting reactivity |

| Chloroquine | Contains a basic amine; used primarily as antimalarial | Broader spectrum of antiviral activity |

| 4-Aminoquinoline | Contains an amino group; used in various therapies | Different functional group leading to distinct properties |

This table highlights how structural variations influence biological activities among quinoline derivatives.

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activities of quinoline derivatives:

- Antiviral Activity Against SARS-CoV-2 : A study evaluated various quinolines for their ability to inhibit SARS-CoV-2 replication. Compounds structurally similar to this compound showed promising antiviral effects with effective concentrations ranging from to without significant cytotoxicity .

- Anticancer Efficacy : Research demonstrated that certain quinoline derivatives could enhance the sensitivity of breast cancer cells to chemotherapy agents while exhibiting minimal toxicity towards normal cells .

- Antimicrobial Studies : Investigations confirmed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential application in treating infectious diseases .

Mecanismo De Acción

The mechanism of action of 5-Chloro-2,7-dimethylquinoline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the action of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .

Comparación Con Compuestos Similares

Key Observations :

- Positional Isomerism: The chlorine position (4 vs. 5) significantly affects electronic properties. For example, 4-chloro derivatives exhibit stronger electron-withdrawing effects due to proximity to the quinoline nitrogen, altering reactivity in substitution reactions .

Physicochemical Properties Comparison

Available data on analogs suggest trends in physical properties:

Analysis :

- Melting Points: Chlorine and methyl groups increase melting points due to enhanced van der Waals interactions. For instance, 4-Chloro-6,7-dimethoxyquinoline melts at 130–131°C, while bulkier analogs like 5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol exhibit higher melting points (243°C) .

- Synthetic Challenges : Steric hindrance from multiple substituents (e.g., trimethyl derivatives) may lower yields compared to simpler analogs .

Comparison with Analogs :

- 4-Chloro-2,7-dimethylquinoline: Similar synthetic routes but requires regioselective chlorination at the 4-position.

- 4-Chloro-2-methylquinoline hydrochloride: Incorporates a hydrochloride salt, improving aqueous solubility but altering reactivity in further substitutions .

Actividad Biológica

5-Chloro-2,7-dimethylquinoline is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of chlorine and methyl groups at specific positions on the quinoline ring significantly influences its biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial potential of quinoline derivatives, including this compound. The compound has shown promising activity against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : Demonstrated moderate activity against Escherichia coli.

In vitro studies reported that several synthesized quinoline derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 μg/mL .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 25 |

| This compound | E. coli | 30 |

Antimalarial Activity

The antimalarial properties of quinoline derivatives are well-documented, with compounds like chloroquine being traditional treatments for malaria. Recent studies have explored the efficacy of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In vitro assays demonstrated that this compound exhibits moderate antimalarial activity with IC50 values ranging from 150 to 680 nM against chloroquine-sensitive and resistant strains . The mechanism of action is believed to involve interference with heme detoxification processes in malaria parasites.

Anticancer Activity

Research has also highlighted the anticancer potential of quinoline derivatives. In particular, studies have shown that this compound can induce cytotoxic effects in various cancer cell lines:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

The compound exhibited IC50 values below 50 μM in several assays, indicating significant cytotoxicity against these cancer cell lines . The presence of electron-withdrawing groups such as chlorine enhances its interaction with cellular macromolecules, potentially leading to DNA damage in cancer cells.

Case Studies and Research Findings

- Antimalarial Efficacy : A study evaluated a series of quinoline derivatives, including this compound, demonstrating enhanced potency against chloroquine-resistant strains of P. falciparum . The findings suggest that structural modifications can lead to improved efficacy.

- Anticancer Activity : In a comparative study involving various quinoline derivatives, this compound was found to be one of the most effective compounds against MCF-7 cells with an IC50 value of approximately 25 μM .

- Mechanistic Insights : Research utilizing molecular docking studies indicated that this compound binds effectively to target enzymes involved in bacterial cell wall synthesis and cancer cell proliferation . This binding affinity correlates with its observed biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.